molecular formula C10H12O4S B1217010 Oxiran-2-ylmethyl 4-methylbenzenesulfonate CAS No. 6746-81-2

Oxiran-2-ylmethyl 4-methylbenzenesulfonate

Cat. No. B1217010
CAS RN: 6746-81-2
M. Wt: 228.27 g/mol
InChI Key: NOQXXYIGRPAZJC-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the CAS Number: 6746-81-2 . It is a colorless to white solid or semi-solid or liquid . It is used in various scientific research applications due to its unique structure that allows for the synthesis of complex organic molecules.


Molecular Structure Analysis

The molecular formula of Oxiran-2-ylmethyl 4-methylbenzenesulfonate is C10H12O4S . The InChI Code is 1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3 .


Physical And Chemical Properties Analysis

Oxiran-2-ylmethyl 4-methylbenzenesulfonate has a molecular weight of 228.27 . It is a colorless to white solid or semi-solid or liquid . It is stored in a dry environment at 2-8°C .

Scientific Research Applications

Epoxy Resin Synthesis

Glycidyl 4-toluenesulfonate: is utilized in the synthesis of epoxy resins, where it acts as a monomer that undergoes polymerization. The compound’s epoxide group is highly reactive, allowing it to cross-link with various curing agents to form a three-dimensional network. This results in materials with high thermal and mechanical stability, suitable for coatings, adhesives, and composite materials .

Biodegradable Polymer Modification

In the quest for environmentally friendly materials, Glycidyl 4-toluenesulfonate is used to modify biodegradable polymers. It can be grafted onto polymers like polylactide (PLA) to enhance their properties, making them more suitable for applications in packaging, textiles, and biomedical devices .

Chain Extender for Polyesters

The compound serves as a chain extender in the manufacturing of polyesters. By reacting with polyester chains, it increases their molecular weight, which in turn improves the material’s viscosity, strength, and durability. This application is particularly valuable in the production of high-performance fibers and plastics .

Naturally-Derived Material Replacement

Researchers are exploring Glycidyl 4-toluenesulfonate as a naturally-derived alternative to synthetic materials like bisphenol A (BPA) in epoxy resins. This not only reduces reliance on petrochemicals but also mitigates health concerns associated with BPA .

Surface Modification Agent

Due to its reactive epoxide group, Glycidyl 4-toluenesulfonate is an excellent candidate for surface modification. It can be used to introduce functional groups onto surfaces, thereby altering their interaction with other substances. This is particularly useful in creating specialized coatings and inks .

Intermediate in Organic Synthesis

As an intermediate in organic synthesis, Glycidyl 4-toluenesulfonate is involved in the preparation of various organic compounds. Its reactivity allows for the construction of complex molecules, which can be used in pharmaceuticals, agrochemicals, and dyes .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

oxiran-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXXYIGRPAZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867977
Record name (Oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiran-2-ylmethyl 4-methylbenzenesulfonate

CAS RN

6746-81-2
Record name Glycidyl tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6746-81-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GLYCIDYL TOSYLATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT428577JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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